molecular formula C13H9BrF2 B14013096 4-Bromo-2,5-difluoro-2'-methyl-1,1'-biphenyl

4-Bromo-2,5-difluoro-2'-methyl-1,1'-biphenyl

Cat. No.: B14013096
M. Wt: 283.11 g/mol
InChI Key: AAOBMXITXIUCNV-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For instance, the reaction between 4-bromo-2,5-difluorobenzene and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired biphenyl derivative .

Industrial Production Methods

Industrial production of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2,5-difluoro-2’-methyl-1,1’-biphenyl.

Scientific Research Applications

4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions.

    Industry: The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,4’-difluoro-1,1’-biphenyl
  • 2,4-Difluoro-1,1’-biphenyl
  • 4-Bromo-4’-methyl-1,1’-biphenyl

Uniqueness

4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms, along with a methyl group, provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H9BrF2

Molecular Weight

283.11 g/mol

IUPAC Name

1-bromo-2,5-difluoro-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H9BrF2/c1-8-4-2-3-5-9(8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3

InChI Key

AAOBMXITXIUCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2F)Br)F

Origin of Product

United States

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